molecular formula C20H25NO3 B10852572 Phenyl 4-(heptyloxy)phenylcarbamate

Phenyl 4-(heptyloxy)phenylcarbamate

Cat. No.: B10852572
M. Wt: 327.4 g/mol
InChI Key: JPIYDITTWBUFSY-UHFFFAOYSA-N
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Description

Phenyl 4-(heptyloxy)phenylcarbamate is a synthetic carbamate derivative characterized by a phenyl group linked via a carbamate bridge to a 4-heptyloxy-substituted phenyl ring. Carbamates are known for their stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, influenced by their alkoxy chain length and substituent patterns .

The synthesis of such compounds typically involves multi-step reactions. For example, derivatives with heptyloxy groups are synthesized by alkylation of phenolic precursors, followed by carbamate formation using phenyl chloroformate or related reagents . Structural characterization via NMR and X-ray crystallography confirms the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for stability and function .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

phenyl N-(4-heptoxyphenyl)carbamate

InChI

InChI=1S/C20H25NO3/c1-2-3-4-5-9-16-23-18-14-12-17(13-15-18)21-20(22)24-19-10-7-6-8-11-19/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22)

InChI Key

JPIYDITTWBUFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Chain Length Variations

Phenyl 4-(heptyloxy)phenylcarbamate is part of a homologous series where the alkoxy chain length varies (e.g., hexyloxy, octyloxy, undecyloxy). These variations significantly impact physicochemical and biological properties:

Compound Alkoxy Chain Length Key Properties/Activity Reference
Phenyl 4-(hexyloxy)phenylcarbamate C6 Lower lipophilicity; moderate FAAH inhibition
This compound C7 Optimized balance of lipophilicity and target binding
Phenyl 4-(octyloxy)phenylcarbamate C8 Higher lipophilicity; reduced solubility
Phenyl 4-(undecyloxy)phenylcarbamate C11 Poor solubility; potential aggregation issues

Key Findings :

  • The heptyloxy chain (C7) provides an optimal balance between lipophilicity and solubility, enhancing bioavailability and target engagement compared to shorter (C6) or longer (C8–C11) chains .
  • In anticonvulsant triazole derivatives, the heptyloxy group in compound 5f (3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole) showed superior activity (ED50 = 37.3 mg/kg, PI = 11.3) compared to hexyloxy analogs, likely due to enhanced membrane permeability and receptor affinity .

Substituent Modifications on the Aromatic Rings

Modifications to the phenyl rings or carbamate bridge alter biological activity and physical stability:

a) Triazole Derivatives vs. Carbamates
  • Triazole analogs (e.g., 3-alkoxy-4-(4-heptyloxyphenyl)-4H-1,2,4-triazole) exhibit anticonvulsant activity through GABAergic modulation, with heptyloxy-substituted compounds showing higher protective indices than carbamazepine .
  • Carbamate derivatives (e.g., phenylcarbamates with chloro or methoxy substituents) demonstrate nematicidal or enzyme-inhibitory effects. For instance, compound 30 (4-[3-(4-methoxyphenyl)propenoyl]phenyl phenylcarbamate) showed 72% nematicidal activity at 1000 ppm, highlighting the role of electron-donating groups in bioactivity .
b) Crystal Packing and Thermal Stability
  • The crystal structure of 4-[4-(heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (a related carbamate) reveals a dihedral angle of 54.46° between the chromene and phenyl rings, stabilizing the molecule via C–H···O hydrogen bonds. This contrasts with analogs having angles of 62.97° or 21.11°, which exhibit different phase behaviors (e.g., smectic vs. nematic liquid crystals) .

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